molecular formula C8H6BrN3O2 B1613957 4-Amino-3-bromo-1H-indazole-6-carboxylic acid CAS No. 885521-20-0

4-Amino-3-bromo-1H-indazole-6-carboxylic acid

Cat. No.: B1613957
CAS No.: 885521-20-0
M. Wt: 256.06 g/mol
InChI Key: YLNXBZQYTHDSLD-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid typically involves the following steps:

    Bromination: The starting material, 1H-indazole-6-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.

    Amination: The brominated intermediate is then subjected to an amination reaction using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the amino group, such as nitroso or nitro derivatives.

    Reduction Products: Reduced forms of the amino group, such as hydroxylamine derivatives.

Scientific Research Applications

4-Amino-3-bromo-1H-indazole-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1H-indazole-6-carboxylic acid: Lacks the bromine atom, which may result in different biological activity and binding properties.

    3-Bromo-1H-indazole-6-carboxylic acid: Lacks the amino group, which may affect its ability to form hydrogen bonds and interact with biological targets.

    4-Amino-3-chloro-1H-indazole-6-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may influence its reactivity and biological activity.

Uniqueness

4-Amino-3-bromo-1H-indazole-6-carboxylic acid is unique due to the presence of both the amino and bromine groups, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-amino-3-bromo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c9-7-6-4(10)1-3(8(13)14)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNXBZQYTHDSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646364
Record name 4-Amino-3-bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-20-0
Record name 4-Amino-3-bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-bromo-1H-indazole-6-carboxylic acid
Reactant of Route 2
4-Amino-3-bromo-1H-indazole-6-carboxylic acid
Reactant of Route 3
4-Amino-3-bromo-1H-indazole-6-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Amino-3-bromo-1H-indazole-6-carboxylic acid

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